ly 231617

Description

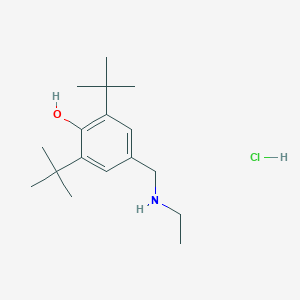

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-ditert-butyl-4-(ethylaminomethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO.ClH/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7;/h9-10,18-19H,8,11H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWZKGFBUXQFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93811-58-6 (Parent) | |

| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30161759 | |

| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141545-89-3 | |

| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to LY231617 as a Lipid Peroxidation Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Foreword: The Imperative of Targeting Lipid Peroxidation

Lipid peroxidation, a complex and destructive cascade of oxidative degradation of lipids, stands as a central pathogenic mechanism in a multitude of human diseases.[1][2][3][4] This process, driven by the relentless attack of free radicals on polyunsaturated fatty acids within cellular membranes, triggers a chain reaction that compromises membrane integrity, generates cytotoxic byproducts, and ultimately contributes to cellular demise.[1][3] The implications of unchecked lipid peroxidation are far-reaching, with established links to neurodegenerative disorders, cardiovascular diseases, ischemia-reperfusion injury, and inflammatory conditions. Consequently, the development of potent inhibitors of lipid peroxidation represents a critical frontier in modern therapeutic intervention.

This technical guide provides a comprehensive exploration of LY231617, a hindered phenolic antioxidant with significant potential as a lipid peroxidation inhibitor. We will delve into its chemical architecture, proposed mechanism of action, and the experimental methodologies crucial for its evaluation. This document is intended to serve as a detailed resource for researchers seeking to understand and harness the therapeutic promise of this compound.

Part 1: Unveiling LY231617: A Physicochemical and Mechanistic Profile

Chemical Identity and Structural Features

LY231617, chemically known as 2,6-bis(1,1-Dimethylethyl)-4-[(ethylamino)methyl]phenol hydrochloride, is a synthetic, lipophilic organic compound. Its structure is characterized by a phenol ring flanked by two bulky tertiary-butyl groups, a feature that defines it as a "hindered phenol." This steric hindrance is a key determinant of its antioxidant activity.

| Property | Value | Source |

| IUPAC Name | 2,6-bis(1,1-dimethylethyl)-4-[(ethylamino)methyl]phenol hydrochloride | N/A |

| Molecular Formula | C₁₇H₃₀ClNO | N/A |

| Molecular Weight | 299.88 g/mol | N/A |

| CAS Number | 141545-89-3 | N/A |

| Class | Hindered Phenol Antioxidant | N/A |

The synthesis of LY231617 and related phenolic Mannich bases is typically achieved through the Mannich reaction.[5][6] This reaction involves the aminoalkylation of the acidic phenol with formaldehyde and a primary or secondary amine, in this case, ethylamine.[5][6][7]

Proposed Mechanism of Action: A Chain-Breaking Antioxidant

The primary mechanism by which LY231617 inhibits lipid peroxidation is believed to be through its action as a chain-breaking antioxidant . This mechanism is characteristic of hindered phenols like butylated hydroxytoluene (BHT), a structurally related compound.[8][9][[“]]

The process of lipid peroxidation can be broadly divided into three stages: initiation, propagation, and termination.

-

Initiation: A reactive oxygen species (ROS), such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a polyunsaturated fatty acid (LH), forming a lipid radical (L•).

-

Propagation: The lipid radical (L•) rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from a neighboring lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH) and a new lipid radical.

-

Termination: The chain reaction is terminated when two radical species react to form a non-radical product.

LY231617 intervenes in the propagation stage. The phenolic hydroxyl group (-OH) of LY231617 readily donates its hydrogen atom to the lipid peroxyl radical (LOO•), neutralizing it and forming a stable lipid hydroperoxide (LOOH).[9]

LOO• + ArOH → LOOH + ArO•

The resulting phenoxyl radical (ArO•) from LY231617 is significantly stabilized by two key features of its structure:

-

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring, increasing its stability.

-

Steric Hindrance: The bulky tert-butyl groups sterically hinder the phenoxyl radical, preventing it from initiating new peroxidation chains by abstracting hydrogen from other lipid molecules.

This stabilized phenoxyl radical can then react with a second lipid peroxyl radical to form a stable, non-radical adduct, effectively terminating the chain reaction.[9]

LOO• + ArO• → Non-radical products

Therefore, each molecule of LY231617 can theoretically quench two peroxyl radicals, making it a highly efficient inhibitor of lipid peroxidation.

Caption: Proposed chain-breaking mechanism of LY231617 in lipid peroxidation.

Part 2: Experimental Evaluation of LY231617

A robust evaluation of a lipid peroxidation inhibitor requires a multi-faceted approach, employing a suite of in vitro and cell-based assays. The following protocols are foundational for characterizing the efficacy of LY231617.

In Vitro Assays for Lipid Peroxidation Inhibition

These assays provide a direct measure of the compound's ability to inhibit lipid peroxidation in a controlled, cell-free environment.

The TBARS assay is a widely used method for measuring malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be quantified spectrophotometrically at ~532 nm.

Step-by-Step Protocol:

-

Prepare Lipid Substrate: A common substrate is a brain or liver homogenate, which is rich in polyunsaturated fatty acids.

-

Induce Peroxidation: Induce lipid peroxidation in the substrate using an initiator such as ferrous sulfate (FeSO₄) or a free radical generator like AAPH.

-

Treatment: Incubate the lipid substrate with varying concentrations of LY231617. Include a positive control (e.g., BHT) and a negative control (vehicle).

-

Reaction: Add a solution of TBA in an acidic medium (e.g., trichloroacetic acid) to each sample.

-

Incubation: Heat the samples at 95-100°C for a defined period (e.g., 60 minutes) to facilitate the formation of the MDA-TBA adduct.

-

Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of MDA using a standard curve generated with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. The percentage inhibition by LY231617 is calculated relative to the control.

Causality Behind Experimental Choices: The use of a biological homogenate provides a physiologically relevant lipid environment. FeSO₄ is used to initiate the Fenton reaction, generating hydroxyl radicals that trigger lipid peroxidation. The high-temperature, acidic conditions are necessary for the specific reaction between MDA and TBA.

This assay measures the primary products of lipid peroxidation, lipid hydroperoxides (LOOHs).

Principle: In the presence of an acidic solution, lipid hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The ferric ions then form a colored complex with xylenol orange, which can be measured spectrophotometrically at 560-600 nm.

Step-by-Step Protocol:

-

Prepare Lipid Substrate: Use a defined lipid system, such as liposomes or a purified polyunsaturated fatty acid (e.g., linoleic acid).

-

Induce Peroxidation: Initiate lipid peroxidation as described in the TBARS assay.

-

Treatment: Incubate the lipid substrate with varying concentrations of LY231617.

-

Reaction: Add the FOX reagent (a mixture of ferrous sulfate, xylenol orange, and sulfuric acid in methanol) to the samples.

-

Incubation: Incubate the samples at room temperature in the dark for a specific time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the samples at the appropriate wavelength (typically 560 nm).

-

Quantification: Calculate the concentration of lipid hydroperoxides using a standard curve prepared with a known concentration of a hydroperoxide like hydrogen peroxide or cumene hydroperoxide.

Causality Behind Experimental Choices: This assay is more specific for the initial products of lipid peroxidation compared to the TBARS assay. The use of a methanolic solution helps to solubilize the lipids and the reaction components.

Cell-Based Assays for Oxidative Stress

Cell-based assays are crucial for evaluating the efficacy of LY231617 in a more biologically relevant context, where factors like cell permeability and metabolism come into play.

This assay utilizes a fluorescent probe to visualize and quantify lipid peroxidation in living cells.

Principle: The BODIPY 581/591 C11 probe is a lipophilic molecule that incorporates into cellular membranes. In its reduced state, it fluoresces red. Upon oxidation by lipid radicals, its fluorescence shifts to green. The ratio of green to red fluorescence provides a ratiometric measure of lipid peroxidation.

Step-by-Step Protocol:

-

Cell Culture: Plate cells (e.g., neuronal cells, hepatocytes) in a suitable format for microscopy or flow cytometry.

-

Probe Loading: Incubate the cells with the BODIPY 581/591 C11 probe.

-

Induce Oxidative Stress: Treat the cells with an inducer of oxidative stress, such as hydrogen peroxide (H₂O₂), cumene hydroperoxide, or a ferroptosis inducer like erastin or RSL3.

-

Treatment: Co-incubate the cells with varying concentrations of LY231617.

-

Imaging/Analysis: Visualize the cells using a fluorescence microscope or analyze the cell population by flow cytometry, measuring the fluorescence in both the green and red channels.

-

Quantification: Calculate the ratio of green to red fluorescence intensity. A decrease in this ratio in the presence of LY231617 indicates inhibition of lipid peroxidation.

Causality Behind Experimental Choices: This method allows for real-time monitoring of lipid peroxidation in living cells. The ratiometric nature of the probe minimizes artifacts due to variations in probe loading or cell number.

Sources

- 1. Lipid peroxidation: physiological levels and dual biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a lipid peroxidation product as the source of oxidation-specific epitopes recognized by anti-DNA autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lipid peroxidation: a review of causes, consequences, measurement and dietary influences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP0116712B1 - Synthesis of hindered phenols - Google Patents [patents.google.com]

- 8. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 10. consensus.app [consensus.app]

An In-Depth Technical Guide to the Neuroprotective Mechanisms of LY231617 in Neuronal Cell Death Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuronal cell death is a central pathological feature of a wide spectrum of neurological disorders, including ischemic stroke and neurodegenerative diseases. The intricate signaling cascades that govern these cell death pathways present numerous targets for therapeutic intervention. This technical guide provides a comprehensive overview of the neuroprotective agent LY231617, with a particular focus on its role in mitigating neuronal cell death. While primarily characterized as a potent antioxidant, this document will explore the direct and inferred downstream effects of LY231617 on key molecular players within the apoptotic machinery. We will delve into the causality behind experimental designs to probe its mechanisms and provide detailed protocols for assessing its efficacy. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to investigate and leverage the therapeutic potential of LY231617 and similar antioxidant compounds in the context of neuronal demise.

Introduction: The Therapeutic Promise of LY231617 in Neuroprotection

LY231617 is a potent antioxidant that has demonstrated significant neuroprotective effects in preclinical models of neuronal injury.[1][2] Its primary mechanism of action is the inhibition of lipid peroxidation, a destructive process initiated by reactive oxygen species (ROS) that damages cellular membranes and contributes to cell death.[1] In models of global cerebral ischemia, administration of LY231617 has been shown to reduce neuronal damage in vulnerable brain regions such as the hippocampus and striatum.[1][2] Furthermore, in vitro studies have confirmed its ability to protect primary hippocampal neurons from hydrogen peroxide-induced lethality.[1] These findings underscore the critical role of oxidative stress in mediating neuronal death and highlight the therapeutic potential of antioxidant strategies.

This guide will dissect the known antioxidant properties of LY231617 and extrapolate its likely impact on the intricate signaling pathways that orchestrate neuronal apoptosis, particularly the mitochondria-mediated intrinsic pathway.

The Core Mechanism: LY231617 as a Potent Scavenger of Reactive Oxygen Species

The neuroprotective efficacy of LY231617 is fundamentally linked to its potent antioxidant properties. Oxidative stress, an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates, is a key instigator of neuronal damage in various pathological conditions.

The Role of Oxidative Stress in Neuronal Injury

Reactive oxygen species, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are byproducts of normal cellular metabolism, primarily from the mitochondrial electron transport chain.[3] In pathological states such as ischemia-reperfusion injury, the production of ROS can overwhelm the endogenous antioxidant defenses, leading to widespread cellular damage. Neurons are particularly vulnerable to oxidative stress due to their high metabolic rate, high lipid content, and relatively lower antioxidant capacity compared to other cell types.

LY231617 as an Inhibitor of Lipid Peroxidation

LY231617 has been shown to effectively inhibit iron-dependent lipid peroxidation in a dose-dependent manner.[1] This process, a chain reaction of oxidative degradation of lipids, leads to the loss of membrane integrity, enzyme inactivation, and the formation of cytotoxic byproducts, ultimately contributing to cell death. By neutralizing ROS, LY231617 breaks this destructive cycle, preserving cellular structure and function.

Inferred Downstream Targets: LY231617 and the Intrinsic Apoptotic Pathway

While direct molecular binding studies of LY231617 to apoptotic proteins are not extensively documented, its profound effect on oxidative stress allows for a logical inference of its impact on the downstream signaling cascades of apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is exquisitely sensitive to the cellular redox state.

The Mitochondria: A Central Hub in Apoptotic Signaling

Mitochondria are not only the primary source of cellular energy but also critical regulators of programmed cell death.[4] Oxidative stress can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors into the cytoplasm.[3]

Modulation of the Bcl-2 Family of Proteins

The Bcl-2 family of proteins are key regulators of mitochondrial integrity and the intrinsic apoptotic pathway.[5][6] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these opposing factions determines the fate of the cell. Oxidative stress can lead to the upregulation and activation of pro-apoptotic Bcl-2 family members like Bax, which translocates to the mitochondria and promotes the release of cytochrome c.[7]

By alleviating oxidative stress, LY231617 is hypothesized to indirectly prevent the activation and mitochondrial translocation of Bax, thereby preserving mitochondrial integrity and preventing the initiation of the apoptotic cascade.

Prevention of Caspase Activation

The release of cytochrome c from the mitochondria into the cytosol is a critical step in the activation of the caspase cascade.[8][9] Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[9] Caspase-9, in turn, cleaves and activates the executioner caspase-3, which is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][11][12]

Given that LY231617's antioxidant action is upstream of mitochondrial dysfunction, it is expected to prevent the release of cytochrome c and, consequently, inhibit the activation of both caspase-9 and caspase-3.

Visualizing the Pathway: LY231617's Neuroprotective Mechanism

Caption: Proposed neuroprotective mechanism of LY231617.

Experimental Protocols for Assessing Neuroprotection by LY231617

To rigorously evaluate the neuroprotective effects of LY231617 and elucidate its mechanism of action, a combination of in vitro and in vivo models should be employed. The following protocols provide a framework for these investigations.

In Vitro Model: Primary Neuronal Cultures

Primary neuronal cultures provide a controlled environment to study the direct effects of LY231617 on neuronal survival and apoptotic pathways.

Protocol 4.1.1: Assessment of Neuronal Viability

This protocol utilizes the MTT assay to quantify cell viability based on the metabolic activity of living cells.

Materials:

-

Primary neuronal cell culture

-

LY231617

-

Hydrogen peroxide (H₂O₂) or other neurotoxic insult

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

96-well microplate reader

Procedure:

-

Plate primary neurons in 96-well plates at an appropriate density and allow them to adhere and mature.

-

Pre-treat the neurons with varying concentrations of LY231617 for a designated period (e.g., 1-2 hours).

-

Induce neuronal death by exposing the cells to a neurotoxic agent (e.g., 50 µM H₂O₂ for 15 minutes).[1]

-

Remove the treatment media and add fresh culture medium.

-

Incubate for a period sufficient to observe cell death (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization buffer.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Data Presentation:

| Treatment Group | LY231617 Conc. (µM) | H₂O₂ Conc. (µM) | Cell Viability (%) |

| Control | 0 | 0 | 100 |

| H₂O₂ alone | 0 | 50 | 45 ± 5 |

| LY231617 + H₂O₂ | 1 | 50 | 60 ± 6 |

| LY231617 + H₂O₂ | 5 | 50 | 75 ± 4 |

| LY231617 + H₂O₂ | 10 | 50 | 85 ± 5 |

Note: Data are representative and should be determined experimentally.

Probing the Molecular Mechanisms

Protocol 4.2.1: Measurement of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a fluorescent method used to assess mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

-

Treated primary neuronal cultures

-

JC-1 staining solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Following treatment with LY231617 and the neurotoxic insult as described in Protocol 4.1.1, remove the culture medium.

-

Incubate the cells with the JC-1 staining solution according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence using a fluorescence microscope (qualitative) or a flow cytometer (quantitative).

-

Calculate the ratio of red to green fluorescence as an indicator of mitochondrial depolarization.

Protocol 4.2.2: Caspase-3 Activity Assay

This assay measures the activity of the executioner caspase-3, a key marker of apoptosis.

Materials:

-

Treated primary neuronal cultures

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)

-

Microplate reader (absorbance or fluorescence)

Procedure:

-

Lyse the treated neuronal cells to release their cytoplasmic contents.

-

Incubate the cell lysates with the caspase-3 substrate.

-

Measure the absorbance of the chromophore p-nitroaniline (pNA) or the fluorescence of the cleaved fluorogenic substrate.

-

Quantify caspase-3 activity relative to a standard curve or as a fold change compared to the control.

Protocol 4.2.3: Western Blot Analysis of Bcl-2 Family Proteins

Western blotting allows for the detection and quantification of specific proteins, providing insights into the regulation of the Bcl-2 family.

Materials:

-

Treated primary neuronal cultures

-

Protein lysis buffer with protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Extract total protein from treated neuronal cells.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Perform densitometric analysis to quantify the protein levels relative to the loading control.

Conclusion and Future Directions

LY231617 stands as a compelling neuroprotective agent with a well-established role as an antioxidant. While its primary mechanism of inhibiting lipid peroxidation is clear, its downstream effects on specific neuronal cell death pathways, particularly the intrinsic apoptotic cascade, are strongly inferred. The experimental framework provided in this guide offers a robust approach to further elucidate these mechanisms. Future research should focus on direct binding assays to identify potential molecular targets of LY231617 within the apoptotic machinery. Furthermore, the translation of these promising preclinical findings into clinical applications for neurodegenerative diseases and ischemic stroke warrants continued investigation. A deeper understanding of how antioxidant compounds like LY231617 intersect with the core cell death signaling pathways will be pivotal in the development of novel and effective neuroprotective therapies.

References

-

The Antioxidant LY231617 Reduces Global Ischemic Neuronal Injury in Rats. [Link]

-

Involvement of the mitochondrial apoptotic pathway and nitric oxide synthase in dopaminergic neuronal death induced by 6-hydroxydopamine and lipopolysaccharide. [Link]

-

Anti-apoptotic BCL-2 family proteins in acute neural injury. [Link]

-

Contribution of p53-dependent caspase activation to neuronal cell death declines with neuronal maturation. [Link]

-

Oxidative Stress Associated with Neuronal Apoptosis in Experimental Models of Epilepsy. [Link]

-

The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats. [Link]

-

Role of mitochondria in neuronal apoptosis. [Link]

-

Mitochondrial function in apoptotic neuronal cell death. [Link]

-

Possible Contribution of Proteins of Bcl-2 Family in Neuronal Death Following Transient Global Brain Ischemia. [Link]

-

Relationship between Neuroglial Apoptosis and Neuroinflammation in the Epileptic Focus of the Brain and in the Blood of Patients with Drug-Resistant Epilepsy. [Link]

-

Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. [Link]

-

Involvement of caspases and calpains in cerebrocortical neuronal cell death is stimulus-dependent. [Link]

-

Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. [Link]

-

The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. [Link]

-

Defining the Role of the Bcl-2 Family of Proteins in the Nervous System. [Link]

-

Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. [Link]

-

Involvement of mitochondrial pathway in benzo[a]pyrene-induced neuron apoptosis. [Link]

-

Caspase Functions in Cell Death and Disease. [Link]

-

Role of layilin in regulating mitochondria-mediated apoptosis: a study on B cell lymphoma (BCL)-2 family proteins. [Link]

-

Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis. [Link]

-

The Molecular Mechanisms of Neuronal Apoptosis. [Link]

-

Caspase-3: A vulnerability factor and final effector in apoptotic death of dopaminergic neurons in Parkinson's disease. [Link]

Sources

- 1. The antioxidant LY231617 reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative Stress Associated with Neuronal Apoptosis in Experimental Models of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial function in apoptotic neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-apoptotic BCL-2 family proteins in acute neural injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Involvement of the mitochondrial apoptotic pathway and nitric oxide synthase in dopaminergic neuronal death induced by 6-hydroxydopamine and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [researchrepository.universityofgalway.ie]

- 10. Contribution of p53-dependent caspase activation to neuronal cell death declines with neuronal maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant LY231617 as a Modulator of Reactive Oxygen Species in TGF-β Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine that plays a critical role in a myriad of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) remodeling. Dysregulation of the TGF-β signaling pathway is a hallmark of various pathologies, most notably fibrosis and cancer. Emerging evidence has illuminated a critical and often deleterious interplay between TGF-β signaling and the production of reactive oxygen species (ROS). This guide delineates the mechanistic underpinnings of this relationship and puts forth a scientific framework for investigating the therapeutic potential of the antioxidant compound LY231617 in mitigating the pathological consequences of TGF-β-induced oxidative stress. We will delve into the core concepts, provide detailed experimental protocols, and offer insights into the interpretation of data for researchers in the field of drug discovery and cellular biology.

Introduction: The Vicious Cycle of TGF-β and Reactive Oxygen Species

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[1][2] This activated receptor complex subsequently phosphorylates receptor-regulated SMADs (R-SMADs), namely SMAD2 and SMAD3.[1][2] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1]

A growing body of literature highlights a sinister feedback loop between TGF-β signaling and cellular redox status.[3] TGF-β has been shown to induce the production of ROS through various mechanisms, including the activation of NADPH oxidases (NOX) and by promoting mitochondrial dysfunction.[3] In turn, elevated levels of ROS can activate latent TGF-β and amplify its downstream signaling, thereby creating a self-perpetuating cycle that drives pathological processes such as fibrosis.[3] This reciprocal regulation underscores the potential of antioxidant therapies as a novel approach to disrupt this detrimental cycle.[3]

LY231617: A Potent Antioxidant with Neuroprotective Properties

LY231617 is a phenolic antioxidant that has demonstrated significant protective effects against oxidative stress-induced cellular damage.[4] Notably, it has been shown to afford neuroprotection against hydrogen peroxide (H₂O₂)-induced toxicity and global ischemia.[4] Its mechanism of action is attributed to its ability to attenuate cellular degeneration and inhibit iron-dependent lipid peroxidation.[4] Given its proven efficacy in combating oxidative stress, LY231617 emerges as a compelling candidate for investigating the modulation of the TGF-β/ROS axis.

The Central Hypothesis: LY231617 as a Disruptor of the TGF-β/ROS Feedback Loop

Based on the established antioxidant properties of LY231617 and the integral role of ROS in mediating TGF-β's pro-fibrotic and pro-inflammatory effects, we hypothesize that:

LY231617 can effectively mitigate the pathological cellular responses induced by TGF-β by scavenging reactive oxygen species, thereby interrupting the positive feedback loop that sustains and amplifies TGF-β signaling.

This guide will provide the experimental framework to rigorously test this hypothesis.

Experimental Validation: A Step-by-Step Approach

To investigate the effect of LY231617 on TGF-β-induced ROS, a series of in vitro experiments are proposed. The following protocols are designed to be self-validating, incorporating essential controls and providing a clear rationale for each step.

Core Experimental Workflow

The overarching experimental design involves treating a suitable cell line with TGF-β in the presence or absence of LY231617 and subsequently measuring various markers of oxidative stress and TGF-β signaling activation.

Caption: Experimental workflow for investigating the effect of LY231617 on TGF-β-induced ROS.

Detailed Experimental Protocols

Principle: DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cell line of interest (e.g., A549, HaCaT, primary fibroblasts)

-

Complete cell culture medium

-

Recombinant Human TGF-β1

-

LY231617

-

DCFDA (prepare a 10 mM stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.

-

Treatment:

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the designated wells with varying concentrations of LY231617 for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with TGF-β1 (typically 5-10 ng/mL) for the desired time period (e.g., 1, 6, 24 hours). Include a non-stimulated control.

-

-

DCFDA Staining:

-

Carefully remove the treatment medium.

-

Wash the cells once with warm PBS.

-

Add 100 µL of 10 µM DCFDA in pre-warmed serum-free medium to each well.

-

Incubate for 30-45 minutes at 37°C, protected from light.

-

-

Measurement:

-

Remove the DCFDA solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Self-Validation and Controls:

-

Positive Control: A known ROS inducer (e.g., H₂O₂) should be used to confirm the assay is working.

-

Negative Control: Untreated cells serve as the baseline for ROS levels.

-

Vehicle Control: To ensure the solvent for LY231617 (e.g., DMSO) does not affect ROS levels.

-

LY231617 Alone: To assess any intrinsic effect of the compound on basal ROS levels.

Principle: This assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

Materials:

-

Cell lysates from treated cells (as described in Protocol 1)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Malondialdehyde (MDA) standard

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Harvest cells and prepare cell lysates.

-

Determine the protein concentration of each lysate for normalization.

-

-

TBARS Reaction:

-

To a defined volume of cell lysate, add an equal volume of TCA solution to precipitate proteins.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Add TBA solution to the supernatant.

-

Incubate the mixture at 95°C for 60 minutes.

-

-

Measurement:

-

Cool the samples on ice.

-

Measure the absorbance at 532 nm.

-

Calculate the concentration of MDA using a standard curve generated with the MDA standard.

-

Causality and Interpretation: An increase in TBARS levels in TGF-β-treated cells indicates increased lipid peroxidation. A reduction in TBARS levels in the presence of LY231617 would suggest that the compound protects cellular lipids from oxidative damage induced by TGF-β.

Principle: These assays measure the activity of key endogenous antioxidant enzymes. Decreased activity of these enzymes by TGF-β and its restoration by LY231617 would provide further evidence of the compound's mechanism. Commercially available kits are recommended for these assays for standardization and reproducibility.

Superoxide Dismutase (SOD) Activity Assay:

-

Utilize a kit based on the inhibition of a colorimetric reaction by SOD. The more SOD activity in the sample, the lower the color development.

Catalase Activity Assay:

-

Employ a kit that measures the decomposition of hydrogen peroxide by catalase, often through a colorimetric or fluorometric readout.

Procedure (General):

-

Prepare cell lysates from treated cells.

-

Normalize protein concentrations.

-

Follow the specific instructions provided with the commercial assay kit.

-

Measure the absorbance or fluorescence as indicated.

-

Calculate the enzyme activity based on the provided standards and formulas.

Visualization of the Signaling Pathway

Sources

- 1. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reciprocal regulation of TGF-β and reactive oxygen species: A perverse cycle for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antioxidant LY231617 reduces global ischemic neuronal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LY231617: A Potent Antioxidant with Neuroprotective Properties

This guide provides a comprehensive technical overview of LY231617, a potent antioxidant compound that has demonstrated significant neuroprotective effects in various preclinical models. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and potential therapeutic applications of this molecule.

Core Identity and Chemical Properties

LY231617 is chemically known as 2,6-bis(1,1-Dimethylethyl)-4-[(ethylamino)methyl]phenol hydrochloride. This compound is recognized for its antioxidant capabilities, which are central to its neuroprotective effects observed both in vitro and in vivo.

Table 1: Physicochemical Properties of LY231617

| Property | Value | Source |

| Chemical Name | 2,6-bis(1,1-Dimethylethyl)-4-[(ethylamino)methyl]phenol hydrochloride | Tocris Bioscience |

| Molecular Formula | C₁₇H₂₉NO·HCl | Tocris Bioscience |

| Molecular Weight | 299.88 g/mol | Tocris Bioscience |

| Purity | ≥98% (HPLC) | Tocris Bioscience |

| CAS Number | 141545-89-3 | Tocris Bioscience |

| Primary Function | Antioxidant, Neuroprotective Agent | Tocris Bioscience |

Mechanism of Action and Pharmacological Profile

The primary mechanism of action of LY231617 is attributed to its potent antioxidant properties. It has been shown to effectively inhibit iron-dependent lipid peroxidation and protect neurons from damage induced by reactive oxygen species.[1]

In preclinical studies, LY231617 has demonstrated the ability to reduce neuronal damage following global ischemia/reperfusion[1]. This suggests that the compound's ability to scavenge free radicals plays a crucial role in its neuroprotective effects. Oral and intravenous administration of LY231617 has been shown to significantly reduce both striatal and hippocampal CA1 damage in rat models of ischemia[1][2]. Furthermore, in primary hippocampal neuronal cultures, LY231617 antagonized the lethal effects of hydrogen peroxide, a potent reactive oxygen species[1].

Preclinical and Potential Therapeutic Applications

Preclinical investigations have highlighted the potential of LY231617 as a therapeutic agent for conditions associated with oxidative stress and neuronal damage.

Neuroprotection in Ischemic Stroke: Studies using a rat four-vessel occlusion model of global ischemia have shown that LY231617 can significantly reduce neuronal injury when administered both before and after the ischemic event[1]. This is a critical finding, as post-ischemia administration is more clinically relevant. The compound's ability to attenuate ischemia-induced neuronal damage and inhibit lipid peroxidation underscores the significant role of reactive oxygen intermediates in the pathophysiology of neuronal death following ischemia[1].

Improvement of Functional Outcomes: Beyond morphological protection, LY231617 has also been shown to ameliorate functional deficits associated with ischemic brain injury. In rats subjected to global ischemia, post-treatment with LY231617 reduced deficits in spatial learning as assessed by the Morris water maze test[2]. This indicates that the neuroprotective effects of the compound translate to improved cognitive function.

Experimental Protocols

In Vitro Assessment of Neuroprotection

Objective: To determine the ability of LY231617 to protect primary hippocampal neurons from hydrogen peroxide-induced cell death.

Methodology:

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic rats and plated on poly-L-lysine-coated plates.

-

Treatment: Neuronal cultures are pre-incubated with varying concentrations of LY231617 (e.g., 1-10 µM) for a specified period.

-

Induction of Oxidative Stress: Hydrogen peroxide (e.g., 50 µM) is added to the cultures for a defined duration (e.g., 15 minutes) to induce neuronal damage[1].

-

Assessment of Cell Viability: Cell viability is assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: The protective effect of LY231617 is determined by comparing the viability of treated cells to that of untreated, hydrogen peroxide-exposed controls.

In Vivo Evaluation in a Model of Global Ischemia

Objective: To evaluate the neuroprotective efficacy of LY231617 in a rat model of transient global cerebral ischemia.

Methodology:

-

Animal Model: Male Wistar rats are subjected to 30 minutes of four-vessel occlusion to induce global ischemia[1].

-

Drug Administration: LY231617 is administered either orally 30 minutes before ischemia or intravenously beginning 30 minutes after the onset of ischemia[1].

-

Histological Analysis: After a survival period (e.g., 7 days), the animals are euthanized, and their brains are processed for histological analysis. Neuronal damage in the hippocampal CA1 layer and striatum is rated on a scale of 0-3 (0, no damage; 3, >90% cell loss)[1].

-

Functional Assessment: Spatial learning and memory can be assessed using the Morris water maze test one week after surgery[2].

-

Statistical Analysis: The extent of neuronal damage and functional outcomes in the LY231617-treated groups are compared to a vehicle-treated control group.

Signaling Pathways and Molecular Interactions

The neuroprotective effects of LY231617 are primarily mediated by its ability to counteract oxidative stress, a key pathological process in many neurodegenerative diseases and ischemic injury.

Sources

Preliminary Preclinical Toxicity Assessment of LY231617: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY231617, a potent antioxidant, has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism centers on the mitigation of oxidative stress, a key pathological feature in numerous neurodegenerative and ischemic conditions. This technical guide provides a comprehensive overview of the foundational preclinical toxicity studies essential for a compound like LY231617. While specific public data on the comprehensive toxicity profile of LY231617 is limited, this document outlines the critical studies, their underlying principles, and methodologies, drawing from established regulatory guidelines and best practices in toxicology. This guide serves as a framework for understanding the necessary safety evaluation of a neuroprotective antioxidant drug candidate, using LY231617 as a central case study.

Introduction to LY231617 and its Therapeutic Rationale

LY231617 is a butylated phenol antioxidant designed to combat oxidative stress. Its primary therapeutic potential lies in its ability to protect neurons from damage induced by ischemic events, such as stroke. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), leads to cellular damage and is a critical factor in the pathophysiology of various diseases. By neutralizing these harmful radicals, LY231617 aims to preserve neuronal integrity and function.

Mechanism of Action: Combating Oxidative Stress

The neuroprotective activity of LY231617 is attributed to its antioxidant properties. It effectively reduces neuronal damage caused by ischemia and reperfusion injury. The core mechanism involves the scavenging of free radicals, thereby preventing lipid peroxidation and other forms of oxidative damage to cellular components.

Figure 1: Simplified signaling pathway illustrating the neuroprotective mechanism of LY231617.

Pharmacokinetics and Metabolism: Understanding Exposure

A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to designing and interpreting toxicity studies.[1] Pharmacokinetic data informs dose selection and helps to correlate exposure levels with toxicological findings.

Preclinical Pharmacokinetic Profile of LY231617

A study in rats provided preliminary pharmacokinetic parameters for LY231617. Following intravenous administration, the compound exhibited biphasic elimination with a distribution half-life of 5 minutes and an elimination half-life of approximately 2.5 hours. The large volume of distribution (7.4 L) is consistent with its lipophilic nature, suggesting extensive tissue distribution.

| Parameter | Value | Species | Route of Administration |

| Distribution Half-life (t½α) | 5 minutes | Rat | Intravenous |

| Elimination Half-life (t½β) | ~2.5 hours | Rat | Intravenous |

| Volume of Distribution (Vd) | 7.4 L | Rat | Intravenous |

| Table 1: Preliminary Pharmacokinetic Parameters of LY231617 in Rats. |

The metabolism of LY231617 is a critical area for investigation, as metabolites can sometimes be responsible for toxicity. Studies identifying the primary metabolic pathways, typically involving cytochrome P450 (CYP) enzymes, are essential.[1]

In Vitro Toxicity Assessment: Early Safety Profiling

In vitro toxicity studies provide the initial assessment of a compound's potential to cause harm at the cellular level. These studies are crucial for early-stage hazard identification and can help guide further in vivo testing.

Cytotoxicity Evaluation

Standard cytotoxicity assays are employed to determine the concentration at which a compound causes cell death. A key study demonstrated that LY231617 protects against hydrogen peroxide-induced toxicity in vitro. This suggests that at therapeutic concentrations, the compound is not only non-toxic to neuronal cells but actively protective.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Primary neuronal cells or a relevant neuronal cell line are cultured under standard conditions.

-

Treatment: Cells are pre-treated with varying concentrations of LY231617 for a specified duration.

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative stress and cell death.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay, which assesses mitochondrial function, or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

-

Data Analysis: The concentration of LY231617 that provides 50% protection against H₂O₂-induced cell death (EC₅₀) is calculated.

Genotoxicity Assessment

Genotoxicity assays are designed to detect a compound's potential to damage genetic material (DNA). A standard battery of tests is typically required by regulatory agencies. While specific genotoxicity data for LY231617 are not publicly available, the standard approach is outlined below.

Standard Genotoxicity Test Battery:

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of bacteria to detect point mutations caused by the test compound.

-

In Vitro Mammalian Cell Gene Mutation Test: This assay assesses the potential of a compound to induce mutations in mammalian cells.

-

In Vitro Mammalian Chromosomal Aberration Test: This test evaluates the ability of a compound to cause structural or numerical changes in chromosomes.

-

In Vivo Micronucleus Test: This in vivo assay in rodents detects damage to chromosomes or the mitotic apparatus.

Figure 2: A typical workflow for assessing the genotoxicity of a new chemical entity.

In Vivo Toxicity Studies: Evaluating Systemic Effects

In vivo studies in animal models are essential to understand the potential toxic effects of a compound on a whole organism. These studies help to identify target organs of toxicity, determine a safe starting dose for human trials, and characterize the dose-response relationship for adverse effects.

Acute and Repeat-Dose Toxicity Studies

Acute toxicity studies involve the administration of a single high dose of the compound to determine its immediate effects and the median lethal dose (LD₅₀). Repeat-dose toxicity studies, conducted over various durations (e.g., 28 or 90 days), are crucial for identifying the toxicological profile after prolonged exposure.[2][3] These studies are typically conducted in both a rodent and a non-rodent species.[2]

Key Parameters Monitored in Repeat-Dose Toxicity Studies:

-

Clinical Observations: Daily monitoring for any signs of illness or behavioral changes.

-

Body Weight and Food Consumption: Regular measurement to assess general health.

-

Hematology and Clinical Chemistry: Analysis of blood samples to evaluate effects on blood cells and organ function (e.g., liver and kidney).

-

Urinalysis: Assessment of kidney function.

-

Organ Weights: Measurement of key organ weights at the end of the study.

-

Histopathology: Microscopic examination of tissues to identify any pathological changes.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential adverse effects of a drug on vital physiological functions. The core battery of safety pharmacology studies focuses on the cardiovascular, respiratory, and central nervous systems.[4] These studies are critical for identifying potential liabilities that could pose a risk in clinical trials.

| System | Key Parameters Evaluated |

| Cardiovascular | Blood pressure, heart rate, electrocardiogram (ECG) |

| Respiratory | Respiratory rate, tidal volume, hemoglobin oxygen saturation |

| Central Nervous | Behavior, motor activity, coordination, body temperature |

| Table 2: Core Battery of Safety Pharmacology Studies. |

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are necessary to assess the potential effects of a compound on fertility, pregnancy, and fetal development.[5][6] These studies are particularly important if the drug is intended for use in women of childbearing potential.

Conclusion and Future Directions

The preliminary preclinical data on LY231617 suggest a favorable profile as a neuroprotective agent with a clear mechanism of action. Its antioxidant properties and demonstrated efficacy in an in vitro model of oxidative stress are promising. However, a comprehensive assessment of its toxicity is paramount before it can be considered for clinical development.

The in-depth technical guide presented here outlines the necessary in vitro and in vivo studies required to build a robust safety profile for a compound like LY231617. While specific toxicity data for LY231617 remains limited in the public domain, the principles and methodologies described provide a clear roadmap for its continued preclinical evaluation. Future research should focus on conducting a full battery of GLP-compliant toxicity studies to thoroughly characterize its safety profile and to establish a safe dose for first-in-human clinical trials.

References

-

Tissue distribution of LY231617, an antioxidant with neuroprotectant activity, in the rat. PubMed. [Link]

-

The Antioxidant LY231617 Reduces Global Ischemic Neuronal Injury in Rats. PubMed. [Link]

-

Pharmacokinetics and metabolic drug interactions. PubMed. [Link]

-

Guideline on Repeated Dose Toxicity Corr. European Medicines Agency (EMA). [Link]

-

A 26-week oral repeated dose toxicity study of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate (NS-21), a novel drug for urinary frequency and incontinence, in rats followed by a 9-week recovery test. PubMed. [Link]

-

An evaluation of carcinogenicity predictors from short-term and sub chronic repeat-dose studies of agrochemicals in rats: Opportunities to refine and reduce animal use. PubMed. [Link]

-

A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications. Frontiers. [Link]

-

S5(R3) Detection of Reproductive and Developmental Toxicity for Human. FDA. [Link]

-

S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]

-

Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. FDA. [Link]

-

A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications. NIH. [Link]

-

Reproductive and developmental toxicity assessment of palbociclib, a CDK4/6 inhibitor, in Sprague-Dawley rats and New Zealand White rabbits. PubMed. [Link]

-

Recommendations on dose level selection for repeat dose toxicity studies. PMC - NIH. [Link]

-

Developmental and reproductive toxicology. ERBC Group. [Link]

-

TESTING FOR CARCINOGENICITY OF PHARMACEUTICALS S1B(R1). ICH. [Link]

-

Repeat Dose Toxicity. Creative Biolabs. [Link]

-

SAFETY DATA SHEET. [Link]

-

Reproductive Toxicology for Pharmaceutical Products: Ensuring Safety and Compliance. Vivotecnia. [Link]

-

Why is developmental and reproductive toxicity testing important in risk assessment? [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Repeat Dose Toxicity - Creative Biolabs [creative-biolabs.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fda.gov [fda.gov]

- 6. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]

Methodological & Application

Application Notes and Protocols for the Neuroprotective Agent LY231617 in a Four-Vessel Occlusion (4VO) Ischemia Model

For: Researchers, scientists, and drug development professionals.

Introduction: Modeling Global Cerebral Ischemia and the Promise of Antioxidant Therapy

Global cerebral ischemia, a catastrophic event characterized by a transient cessation of blood flow to the entire brain, precipitates a complex cascade of cellular and molecular events leading to widespread neuronal death and severe neurological deficits. The hippocampus, a brain region critical for learning and memory, is particularly vulnerable to ischemic injury. To investigate the pathophysiology of this condition and to evaluate potential neuroprotective therapies, researchers widely employ animal models that mimic the clinical scenario. The four-vessel occlusion (4VO) model in rats is a well-established and clinically relevant model of transient global cerebral ischemia, known to induce delayed neuronal death, particularly in the CA1 pyramidal neurons of the hippocampus.[1][2]

The reperfusion phase following ischemia, while essential for salvaging brain tissue, paradoxically triggers a surge in the production of reactive oxygen species (ROS), leading to oxidative stress.[3][4] This oxidative burst inflicts significant damage to cellular components, including lipids, proteins, and nucleic acids, ultimately contributing to apoptotic and necrotic cell death.[5][6] Consequently, antioxidant therapies have emerged as a promising strategy to mitigate ischemia-reperfusion injury.

LY231617 is a potent antioxidant that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[7] Its mechanism of action is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative damage to neurons.[5][7] Studies have shown that post-ischemic administration of LY231617 can attenuate neuronal loss in the hippocampus and improve functional outcomes, such as spatial learning and memory, in rats subjected to 4VO.[7]

These application notes provide a comprehensive and detailed guide for researchers aiming to investigate the neuroprotective effects of LY231617 in the rat 4VO model of global cerebral ischemia. The protocols outlined below are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, translatable data.

Section 1: The Four-Vessel Occlusion (4VO) Ischemia Model - A Step-by-Step Protocol

The 4VO model involves a two-stage surgical procedure to induce transient global cerebral ischemia. The first stage consists of the permanent occlusion of the vertebral arteries, followed by a 24-hour recovery period. The second stage involves the transient occlusion of the common carotid arteries to induce ischemia.

Materials and Equipment

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic frame

-

Surgical microscope or magnifying loupes

-

Electrocautery unit or fine-tipped thermal cautery

-

Aneurysm clips or microvascular clamps

-

Surgical instruments (scissors, forceps, retractors)

-

Sutures (e.g., 4-0 silk)

-

Heating pad to maintain body temperature

-

Rectal probe for temperature monitoring

-

Sterile saline

-

Analgesics (e.g., buprenorphine)

-

Antibiotics (e.g., penicillin)

Surgical Protocol

Day 1: Vertebral Artery Occlusion

-

Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent. Shave the ventral and dorsal neck areas. Place the animal in a stereotaxic frame and maintain its body temperature at 37°C using a heating pad and rectal probe.

-

Incision and Muscle Dissection: Make a midline incision on the dorsal neck. Carefully dissect the neck muscles to expose the first and second cervical vertebrae (C1 and C2).

-

Vertebral Artery Cauterization: Under magnification, locate the vertebral arteries as they pass through the alar foramina of C1. Carefully expose the arteries and permanently occlude them using electrocautery or thermal cautery.[8] Ensure complete occlusion while avoiding damage to the surrounding nerves and spinal cord.

-

Closure and Post-operative Care: Suture the muscle layers and skin. Administer analgesics and antibiotics as per your institution's animal care guidelines. Allow the animal to recover for 24 hours with free access to food and water.

Day 2: Common Carotid Artery Occlusion and Reperfusion

-

Anesthesia and Preparation: Anesthetize the rat as described previously. Place the animal in a supine position and maintain its body temperature.

-

Incision and Artery Isolation: Make a midline incision on the ventral neck. Carefully dissect the tissues to expose both common carotid arteries, taking care to avoid the vagus nerves.

-

Ischemia Induction: Place loose ligatures of silk suture around each common carotid artery. To induce global cerebral ischemia, tighten the ligatures or apply aneurysm clips to occlude both arteries for a predetermined duration (e.g., 10-20 minutes).[7][8] The duration of occlusion can be varied to modulate the severity of the ischemic insult.

-

Reperfusion: After the desired ischemic period, remove the clips or release the ligatures to allow reperfusion. Visually confirm the restoration of blood flow.

-

Closure and Post-operative Care: Suture the incision and provide post-operative care as on Day 1. Monitor the animal closely during the recovery period.

Section 2: Administration of LY231617 - A Detailed Protocol

The timing of drug administration is critical for evaluating the therapeutic potential of a neuroprotective agent. In a clinically relevant scenario, treatment is often initiated after the ischemic event.

Drug Preparation and Dosing

-

Compound: LY231617 hydrochloride

-

Vehicle: Sterile saline or a suitable vehicle as determined by solubility testing.

-

Dosage: A previously reported effective dose is 20 mg/kg.[7] However, dose-response studies are recommended to determine the optimal dose for your specific experimental conditions.

-

Preparation: Dissolve LY231617 in the chosen vehicle to the desired concentration immediately before use.

Administration Protocol

-

Timing of Administration: Administer LY231617 intraperitoneally (i.p.) immediately after the onset of reperfusion.[7] This mimics a clinically relevant therapeutic window.

-

Injection Procedure: Weigh the animal to calculate the precise volume of the drug solution to be administered. Inject the solution into the peritoneal cavity using a sterile syringe and needle.

-

Control Group: A control group receiving an equivalent volume of the vehicle should be included in the experimental design.

Section 3: Experimental Workflow and Hypothesized Signaling Pathway

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating LY231617 in the 4VO model.

Hypothesized Signaling Pathway of LY231617 in Neuroprotection

Caption: Hypothesized neuroprotective mechanism of LY231617 in cerebral ischemia.

LY231617 is believed to exert its neuroprotective effects through a multi-pronged antioxidant mechanism. Following ischemia and reperfusion, there is a massive increase in the production of ROS, which overwhelms the endogenous antioxidant defense systems.[9] LY231617 can directly scavenge these harmful free radicals. Furthermore, it is hypothesized that LY231617 may upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] Nrf2 is a key transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes, including superoxide dismutase (SOD) and glutathione peroxidase (GPx).[11] By bolstering these endogenous antioxidant defenses, LY231617 can effectively reduce oxidative stress, inhibit lipid peroxidation, and ultimately prevent neuronal cell death in the hippocampus.

Section 4: Outcome Assessments - Protocols for Histological and Behavioral Analysis

A robust evaluation of a neuroprotective agent requires both histological and functional assessments.

Histological Analysis of Hippocampal Neuronal Damage

1. Tissue Preparation:

-

At a predetermined time point after ischemia (e.g., 7 days), deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

-

Carefully dissect the brain and post-fix it in 4% paraformaldehyde overnight.

-

Cryoprotect the brain by immersing it in a series of sucrose solutions of increasing concentration (e.g., 15% and 30%).

-

Freeze the brain and cut coronal sections (e.g., 20-40 µm thick) using a cryostat, focusing on the dorsal hippocampus.

2. Hematoxylin and Eosin (H&E) Staining Protocol:

H&E staining is a fundamental histological technique used to visualize the general morphology of cells and tissues. In the context of cerebral ischemia, it can reveal neuronal death, characterized by shrunken cell bodies, pyknotic nuclei, and eosinophilic cytoplasm.[12][13]

-

Rehydration: Immerse the slides in descending grades of ethanol and finally in distilled water.

-

Hematoxylin Staining: Stain with Harris's hematoxylin for 3-5 minutes.

-

Differentiation: Briefly dip in 1% acid alcohol to remove excess stain.

-

Bluing: Rinse in running tap water or a bluing agent until the sections turn blue.

-

Eosin Staining: Counterstain with eosin Y for 1-2 minutes.

-

Dehydration and Mounting: Dehydrate the sections through ascending grades of ethanol and clear in xylene. Mount with a coverslip using a permanent mounting medium.

3. Nissl Staining (Cresyl Violet) Protocol:

Nissl staining is used to visualize the Nissl bodies (rough endoplasmic reticulum) in neurons. Ischemic neurons undergo chromatolysis, the dissolution of Nissl bodies, which can be quantified to assess neuronal damage.

-

Rehydration: Similar to H&E staining.

-

Staining: Immerse the slides in a 0.1% cresyl violet solution for 5-10 minutes.

-

Differentiation: Differentiate in a series of ethanol solutions containing a few drops of acetic acid to achieve the desired staining intensity.

-

Dehydration and Mounting: Dehydrate, clear, and mount as described for H&E staining.

4. Quantification of Neuronal Damage:

-

Capture images of the CA1 region of the hippocampus using a light microscope equipped with a digital camera.

-

Count the number of viable neurons (those with a distinct nucleus and Nissl substance) and damaged neurons (shrunken, dark, and lacking clear cellular structures) in a defined area of the CA1 region.

-

Express the data as the percentage of viable neurons or the number of viable neurons per unit length of the CA1 pyramidal layer.

Behavioral Assessment of Functional Outcomes

1. Neurological Deficit Score (NDS):

The NDS is a simple and rapid method to assess gross neurological function. A modified Bederson score is commonly used.[14]

-

Scoring System (0-5 scale):

-

0: No apparent deficit.

-

1: Forelimb flexion.

-

2: Decreased resistance to lateral push.

-

3: Unilateral circling.

-

4: Reduced level of consciousness.

-

5: No spontaneous movement.

-

-

Procedure: Evaluate the animals at various time points post-ischemia (e.g., 1, 3, and 7 days).

2. Morris Water Maze (MWM):

The MWM is a widely used test to assess spatial learning and memory, which are hippocampus-dependent functions.[15]

-

Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.

-

Procedure:

-

Acquisition Phase (e.g., 4-5 days): Conduct multiple trials per day where the rat is released from different starting positions and must find the hidden platform. Record the escape latency (time to find the platform) and the path length.

-

Probe Trial (24 hours after the last acquisition trial): Remove the platform and allow the rat to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was located).

-

-

Data Analysis: Compare the escape latencies and the time spent in the target quadrant between the LY231617-treated and vehicle-treated groups.

Section 5: Data Presentation and Interpretation

Quantitative Data Summary

| Parameter | Sham Control | 4VO + Vehicle | 4VO + LY231617 |

| Hippocampal CA1 Neuronal Survival (%) | ~100% | 20-40% | 60-80% |

| Neurological Deficit Score (Day 7) | 0 | 2-3 | 1-2 |

| Morris Water Maze Escape Latency (Day 5) | 10-15 sec | 40-50 sec | 20-30 sec |

| Morris Water Maze Probe Trial (% Time in Target Quadrant) | >40% | ~25% (chance) | >35% |

Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Conclusion

The protocols detailed in these application notes provide a robust framework for investigating the neuroprotective efficacy of LY231617 in a clinically relevant model of global cerebral ischemia. By combining a well-established surgical model with rigorous histological and behavioral outcome measures, researchers can generate high-quality data to advance our understanding of antioxidant therapies for stroke. The provided workflow and hypothesized signaling pathway offer a solid foundation for designing experiments and interpreting results. Adherence to these detailed protocols will enhance the reproducibility and translational potential of preclinical research in the field of neuroprotection.

References

-

Behavioral tests in rodent models of stroke - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

Neuroprotection and antioxidants - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats. (2023). STAR Protocols, 4(4), 102630. Retrieved from [Link]

-

Histopathology changes in the hippocampus after 10 min of cerebral... - ResearchGate. (n.d.). Retrieved from [Link]

-

The Role of Antioxidants in Rehabilitation after Stroke - ResearchGate. (n.d.). Retrieved from [Link]

-

The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats - PubMed. (n.d.). Retrieved from [Link]

-

Functional assessments in the rodent stroke model | springermedizin.de. (n.d.). Retrieved from [Link]

-

Morphology of Rat Hippocampal CA1 Neurons Following Modified Two and Four-Vessels Global Ischemia Models - NIH. (2013). Anatomical Sciences Journal, 10(4), 215-220. Retrieved from [Link]

-

One-Stage Anterior Approach for Four-Vessel Occlusion in Rat | Stroke. (2005). Stroke, 36(10), e139-e141. Retrieved from [Link]

-

Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - MDPI. (n.d.). Retrieved from [Link]

-

Novel Multi-Antioxidant Approach for Ischemic Stroke Therapy Targeting the Role of Oxidative Stress - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) A modified four vessel occlusion model of global cerebral ischemia in rats. (2021). Journal of Neuroscience Methods, 351, 109090. Retrieved from [Link]

-

Biological and Behavioral Patterns of Post-Stroke Depression in Rats - PubMed. (n.d.). Retrieved from [Link]

-

Histological analysis of the CA1 region of the hippocampus after tGCI.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

The Role of Antioxidant Treatment in Acute Ischemic Stroke: Past, Present and Future - SciVision Publishers. (n.d.). Retrieved from [Link]

-

Histological and Morphological Analysis of the Hippocampal Subfields in the Adult Rat - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Neuroprotective Strategies for Stroke by Natural Products: Advances and Perspectives. (n.d.). Retrieved from [Link]

-

One-stage anterior approach for four-vessel occlusion in rat - PubMed - NIH. (n.d.). Retrieved from [Link]

-

Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats. (2023). STAR Protocols, 4(4), 102630. Retrieved from [Link]

-

Histopathological changes in acute ischemic stroke - Romanian Journal of Morphology and Embryology. (n.d.). Retrieved from [Link]

-

Targeting the blood–brain barrier with phytochemicals to attenuate vascular cognitive impairment: mechanisms and therapeutic potential across etiologies - Frontiers. (n.d.). Retrieved from [Link]

-

Neurological tests for functional outcome assessment in rodent models of ischaemic stroke - Universidad Complutense de Madrid. (n.d.). Retrieved from [Link]

-

The Impact of Cerebral Ischemia on Antioxidant Enzymes Activity and Neuronal Damage in the Hippocampus - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC - NIH. (n.d.). Retrieved from [Link]

-

The Role of Potential Oxidative Biomarkers in the Prognosis of Acute Ischemic Stroke and the Exploration of Antioxidants as Possible Preventive and Treatment Options - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morphology of Rat Hippocampal CA1 Neurons Following Modified Two and Four-Vessels Global Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scivisionpub.com [scivisionpub.com]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotection and antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection [mdpi.com]

- 7. The antioxidant LY 231617 ameliorates functional and morphological sequelae induced by global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Impact of Cerebral Ischemia on Antioxidant Enzymes Activity and Neuronal Damage in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective Strategies for Stroke by Natural Products: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Evaluating the Neuroprotective Efficacy of LY231617 in a Gerbil Model of Transient Global Cerebral Ischemia

Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and stroke research.

Purpose: This document provides a comprehensive scientific and technical guide for the application of the antioxidant compound LY231617 in the Mongolian gerbil model of transient global cerebral ischemia. It details the scientific rationale, experimental protocols, and endpoint analyses required to assess the neuroprotective potential of this compound.

Introduction and Scientific Rationale